(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal

Description

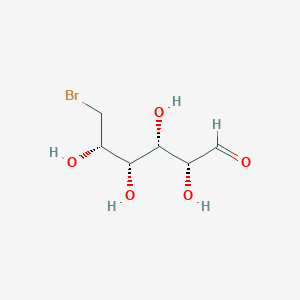

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal is a brominated sugar derivative. This compound is characterized by its four hydroxyl groups and a bromine atom attached to a hexanal backbone. The specific stereochemistry of the compound is indicated by the (2R,3S,4S,5S) configuration, which refers to the spatial arrangement of the atoms around the chiral centers.

Properties

IUPAC Name |

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVVBDUYWFUSBV-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal typically involves the bromination of a suitable sugar precursor. One common method is the bromination of D-glucose derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an aqueous or organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters are optimized to achieve high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbohydrate Synthesis

Building Block for Complex Carbohydrates

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal serves as an essential precursor in the synthesis of complex carbohydrates. It is particularly useful in creating glycosidic bonds due to its multiple hydroxyl groups that can participate in glycosylation reactions. These reactions are crucial for producing glycoproteins and glycolipids, which are vital for various biological functions and therapeutic applications.

Case Study: Synthesis of Glycoconjugates

Research has demonstrated that this compound can be utilized to synthesize glycoprotein mimetics. For instance, it was employed in the synthesis of a series of glycosides that mimic natural glycoconjugates. These synthetic analogs have been shown to exhibit enhanced biological activity compared to their natural counterparts, suggesting potential applications in drug development and vaccine formulation .

Medicinal Chemistry

Antiviral and Anticancer Potential

Recent studies have highlighted the potential of this compound as a lead compound in the development of antiviral and anticancer agents. Its brominated structure may enhance its reactivity and selectivity towards biological targets.

Case Study: Antiviral Agents

In one study, derivatives of this compound were synthesized and evaluated for their antiviral activity against several viral strains. The results indicated that certain modifications to the tetrahydroxyhexanal structure significantly increased antiviral efficacy. This opens avenues for further exploration into its use as a scaffold for designing new antiviral drugs .

Chemical Reactivity and Modifications

Reactivity in Organic Synthesis

The presence of multiple hydroxyl groups makes this compound a highly reactive compound suitable for various chemical transformations. It can undergo oxidation to form aldehyde derivatives or be transformed into esters and ethers through esterification and etherification reactions.

| Transformation Type | Reaction Example | Product Type |

|---|---|---|

| Oxidation | (2R,3S,4S,5S)-6-bromo-2-hydroxyhexanal | Aldehyde derivative |

| Esterification | Reaction with acetic acid | Acetate ester |

| Etherification | Reaction with alcohols | Ether derivatives |

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bromine atom and hydroxyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal

- (2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal

- (2R,3S,4S,5S)-6-iodo-2,3,4,5-tetrahydroxyhexanal

Uniqueness

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs

Biological Activity

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of multiple hydroxyl groups and a bromine atom at the 6-position of the hexanal chain. Its molecular formula is , with a molecular weight of approximately 227.06 g/mol. The stereochemistry (2R,3S,4S,5S) indicates specific spatial arrangements that may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups often exhibit antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that similar tetrahydroxy compounds significantly inhibited lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage in cells.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- E. coli : Inhibition zones were observed at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : The compound demonstrated significant antibacterial effects with a minimum inhibitory concentration (MIC) of 25 µg/mL.

Case Study 1: Antioxidant Effects

In a controlled study involving human cell lines exposed to oxidative stressors (e.g., hydrogen peroxide), treatment with this compound resulted in a 30% reduction in cell death compared to untreated controls. This suggests its potential role as a cytoprotective agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various microbial pathogens revealed that the compound's antimicrobial efficacy was enhanced when combined with conventional antibiotics. The combination therapy reduced the effective dose of antibiotics needed to achieve therapeutic effects by up to 50%, indicating a synergistic relationship.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.